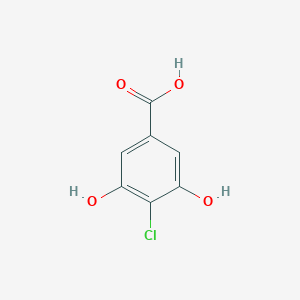

4-Chloro-3,5-dihydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVGSLMYJNTJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144915 | |

| Record name | alpha-Resorcylic acid, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102338-87-4 | |

| Record name | alpha-Resorcylic acid, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102338874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Resorcylic acid, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Chloro-3,5-dihydroxybenzoic Acid: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-chloro-3,5-dihydroxybenzoic acid, a valuable building block and versatile intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of synthetic strategies, mechanistic insights, and practical experimental protocols. By elucidating the causality behind experimental choices and grounding the discussion in authoritative references, this guide aims to serve as a reliable resource for the scientific community.

Introduction: Significance and Applications

This compound (CAS No: 102338-87-4) is a halogenated derivative of 3,5-dihydroxybenzoic acid. Its unique structural features, including the electron-withdrawing chlorine atom and the two hydroxyl groups, make it a valuable precursor in the synthesis of more complex molecules. This compound has found applications in various research areas and serves as a crucial intermediate in the development of novel compounds. While the direct applications of this compound are primarily in organic synthesis, its precursor, 3,5-dihydroxybenzoic acid, is a key intermediate in the production of pharmaceuticals, pesticides, and dyes.[1] For instance, 3,5-dihydroxybenzoic acid is a starting material for the synthesis of the broad-spectrum antibacterial agent Bromoprim and the plant growth regulator "Tingli".[1]

The strategic placement of the chloro and dihydroxy functionalities on the benzoic acid core allows for selective modifications, making it an attractive scaffold for medicinal chemistry and materials science. This guide will focus on the chemical synthesis of this important compound, providing a robust framework for its preparation in a laboratory setting.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to this compound points to 3,5-dihydroxybenzoic acid as the most direct precursor. The primary transformation is the selective chlorination at the C4 position of the aromatic ring.

Caption: Retrosynthetic analysis of this compound.

The key challenge in this synthesis lies in achieving regioselective chlorination. The two hydroxyl groups are activating and ortho-, para-directing. The para position (C4) is sterically more accessible and electronically activated, making it the most probable site for electrophilic substitution. However, controlling the reaction to prevent over-chlorination or side reactions is crucial.

Synthetic Methodologies

The primary route for the synthesis of this compound involves the direct chlorination of 3,5-dihydroxybenzoic acid. This section will detail the prerequisite synthesis of the starting material and the subsequent chlorination step.

Preparation of the Precursor: 3,5-Dihydroxybenzoic Acid

3,5-Dihydroxybenzoic acid can be prepared through several methods. A well-established and scalable approach involves the sulfonation of benzoic acid followed by alkali fusion.[1][2] This two-step process provides a reliable route to the dihydroxybenzoic acid precursor.

3.1.1. Step 1: Sulfonation of Benzoic Acid

The initial step is the disulfonation of benzoic acid using fuming sulfuric acid at elevated temperatures.[2][3] The harsh reaction conditions are necessary to introduce two sulfonic acid groups onto the aromatic ring.

Reaction: Benzoic Acid → Benzoic Acid-3,5-disulfonic Acid

Causality: Fuming sulfuric acid, a source of sulfur trioxide (SO₃), is a powerful electrophile required to overcome the deactivating effect of the carboxylic acid group. The high temperature (240-250°C) provides the necessary activation energy for the disulfonation to occur.[2]

3.1.2. Step 2: Alkali Fusion of Benzoic Acid-3,5-disulfonic Acid

The resulting disulfonic acid is then subjected to alkali fusion with a mixture of sodium and potassium hydroxides.[2] This reaction replaces the sulfonic acid groups with hydroxyl groups.

Reaction: Benzoic Acid-3,5-disulfonic Acid → 3,5-Dihydroxybenzoic Acid

Causality: The strong nucleophilic character of the hydroxide ions at high temperatures (280-310°C) is essential for the displacement of the sulfonate groups.[2] The use of a eutectic mixture of NaOH and KOH allows the reaction to be carried out at a lower temperature than with either alkali alone.

Chlorination of 3,5-Dihydroxybenzoic Acid

The final step is the regioselective chlorination of 3,5-dihydroxybenzoic acid to yield the target compound, this compound. Various chlorinating agents can be employed for this electrophilic aromatic substitution.

Reaction: 3,5-Dihydroxybenzoic Acid → this compound

Causality: The hydroxyl groups at positions 3 and 5 are strongly activating and direct the incoming electrophile (chlorine) to the ortho and para positions. The C4 position is para to both hydroxyl groups, making it the most electronically activated and sterically accessible site for chlorination. A mild chlorinating agent is often preferred to avoid over-chlorination at the C2 and C6 positions.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and available equipment. Appropriate personal protective equipment (PPE) must be worn at all times.

Synthesis of 3,5-Dihydroxybenzoic Acid

This procedure is adapted from Organic Syntheses.[2]

Materials and Reagents:

-

Benzoic acid

-

Fuming sulfuric acid (30% SO₃)

-

Barium carbonate

-

Sodium hydroxide

-

Potassium hydroxide

-

Concentrated hydrochloric acid

-

Ether

Protocol:

-

Sulfonation: In a 1-liter Kjeldahl flask, carefully add 500 mL of fuming sulfuric acid to 200 g (1.64 moles) of benzoic acid. Heat the mixture in an oil bath at 240-250°C for 5 hours.[2][3]

-

Work-up: After cooling overnight, slowly pour the reaction mixture into 3 kg of crushed ice with constant stirring.

-

Neutralization: Neutralize the solution by adding approximately 2.4-2.5 kg of barium carbonate in portions until gas evolution ceases.[3]

-

Isolation of Barium Salt: Filter the resulting paste by suction and wash the barium sulfate cake with water. Combine the filtrates and evaporate to near dryness. Dry the residue in an oven at 125-140°C to obtain the crude barium salt of benzoic acid-3,5-disulfonic acid.

-

Alkali Fusion: In a suitable vessel, melt 600 g of sodium hydroxide and 600 g of potassium hydroxide. Gradually add the dried and pulverized barium salt from the previous step.[3]

-

Reaction: Raise the temperature to 280-310°C and maintain for 1.5 hours.[3]

-

Work-up and Acidification: After cooling, dissolve the melt in water. Filter to remove any insoluble material. Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 3,5-dihydroxybenzoic acid.

-

Purification: Collect the precipitate by filtration and recrystallize from hot water to obtain pure 3,5-dihydroxybenzoic acid. The reported yield is 58-65%.[3]

Synthesis of this compound

Materials and Reagents:

-

3,5-Dihydroxybenzoic acid

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous diethyl ether

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser connected to a gas trap, dissolve 3,5-dihydroxybenzoic acid in anhydrous diethyl ether.

-

Chlorination: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride in anhydrous diethyl ether dropwise over a period of 30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Separate the organic layer.

-

Extraction and Washing: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| This compound | C₇H₅ClO₄ | 188.56 | 102338-87-4 | Building block in organic synthesis. |

| 3,5-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | 99-10-5 | Important fine chemical intermediate.[1] |

| Benzoic acid | C₇H₆O₂ | 122.12 | 65-85-0 | Starting material for various syntheses. |

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity. The direct chlorination of 3,5-dihydroxybenzoic acid, which itself can be synthesized from benzoic acid, represents a viable and scalable synthetic route. This guide has provided a detailed overview of the synthetic strategy, the rationale behind the experimental choices, and practical protocols. The information presented herein is intended to empower researchers and scientists in their efforts to synthesize and utilize this important chemical intermediate for a wide range of applications in drug discovery and materials science.

References

-

Organic Syntheses. 3,5-Dihydroxybenzoic acid. [Link]

-

Organic Syntheses. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]

-

European Patent Office. Method for producing 2,6-dihydroxybenzoic acid - EP 0552912 A2. [Link]

- Google Patents. The preparation method of 3,5-dihydroxybenzyl alcohol - CN101391941A.

Sources

A Technical Guide to the Physicochemical Properties of 4-chloro-3,5-dihydroxybenzoic acid

Introduction

4-chloro-3,5-dihydroxybenzoic acid is a halogenated derivative of dihydroxybenzoic acid. Its structure, featuring a carboxylic acid group and two hydroxyl groups on a chlorinated benzene ring, suggests a range of chemical functionalities that are of significant interest in medicinal chemistry and materials science. The interplay of these groups governs the compound's solubility, acidity, and interactions with biological targets, making a thorough understanding of its physicochemical properties essential for its application in research and drug development.

Molecular Structure and Computed Properties

The foundational attributes of this compound can be estimated through computational methods. These predictions offer a valuable starting point for experimental design.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅ClO₄ | - |

| Molecular Weight | 188.56 g/mol | [1][2] |

| Boiling Point | 415.7 °C at 760 mmHg | [1] |

| Flash Point | 205.2 °C | [1] |

| Refractive Index | 1.679 | [1] |

| Vapor Pressure | 1.17E-07 mmHg at 25°C | [1] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 77.8 Ų | [1][2] |

Note: The properties listed above are computationally derived and should be confirmed by experimental data.

Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both polar (hydroxyl, carboxylic acid) and non-polar (chlorinated aromatic ring) moieties in this compound suggests a nuanced solubility profile.

While specific quantitative solubility data for this compound is not extensively reported, it is anticipated to exhibit limited solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[3][4] Phenolic acids, in general, are often more soluble in DMSO than in ethanol.[4]

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity Constant (pKa)

The pKa values of a molecule are crucial for predicting its ionization state at different pH values, which in turn influences its solubility, absorption, and interaction with biological targets. This compound has three ionizable protons: one from the carboxylic acid and two from the phenolic hydroxyl groups. The carboxylic acid is expected to be the most acidic, followed by the phenolic protons.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[7]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water or a suitable co-solvent if solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For multiple pKa values, the inflection points in the titration curve correspond to the equivalence points, and the pKa values can be determined from the midpoints between these inflections.

Melting Point and Thermal Behavior

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. For the related compound 3,5-dichloro-4-hydroxybenzoic acid, the melting point is in the range of 263.0-273.0 °C.[8] The melting point of 3,5-dihydroxybenzoic acid is 210-213 °C.[9]

Experimental Protocol for Melting Point Determination using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and other thermal transitions of a material.[8]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Acquisition: The DSC instrument measures the heat flow to the sample relative to the reference.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

UV-Visible Spectroscopy

Aromatic compounds like this compound are expected to exhibit characteristic absorption in the UV region. For the related 3,5-dihydroxybenzoic acid, absorption maxima are observed at 208 nm, 250 nm, and 308 nm.[10] The presence of the chlorine atom in this compound may cause a slight bathochromic (red) shift in the absorption maxima.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. For the related compound 4-hydroxybenzoic acid, characteristic peaks include a broad O-H stretch from the carboxylic acid, a C=O stretch, and C-O stretches.[11]

Predicted IR Absorption Bands for this compound:

-

O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

-

O-H stretch (phenolic): Around 3200-3600 cm⁻¹

-

C=O stretch (carboxylic acid): Around 1680-1710 cm⁻¹

-

C-Cl stretch: Around 600-800 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure. For this compound, the ¹H NMR spectrum is expected to show signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The spectra of related compounds such as 3,5-dihydroxybenzoic acid and various chloro-benzoic acids can provide a basis for predicting the chemical shifts.[12][13]

Stability

The stability of a drug substance is a critical quality attribute that can be affected by temperature, pH, light, and oxidation.[14] Stability studies are essential to determine the shelf-life and appropriate storage conditions.[15]

While specific stability data for this compound is not available, studies on related compounds can provide insights. For example, a study on another substituted benzoic acid derivative investigated its degradation under acidic, basic, oxidative, and thermal stress, with the major degradation pathway being amide hydrolysis.[15] Dihydroxybenzoic acids have also been the subject of stability studies.[16]

Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

Step-by-Step Methodology:

-

Stress Conditions: Expose solutions of this compound to various stress conditions, including:

-

Acidic: 0.1 M HCl at elevated temperature.

-

Basic: 0.1 M NaOH at room temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Elevated temperature (e.g., 60 °C) in solution.

-

Photolytic: Exposure to UV light.

-

-

Time Points: Sample the solutions at various time points.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterization: If significant degradation is observed, the degradation products can be isolated and characterized using techniques like mass spectrometry (MS) and NMR.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties, including solubility and stability. Studies have shown that dihydroxybenzoic acids can exhibit polymorphism.[17][18] It is therefore plausible that this compound may also exist in different polymorphic forms. The investigation of polymorphism is crucial during drug development.

Safety and Handling

-

Causes skin irritation. [19]

-

Causes serious eye irritation. [19]

-

May cause respiratory irritation. [19]

Handling Recommendations:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20]

-

Avoid breathing dust.[20]

-

Wash hands thoroughly after handling.

In case of exposure, follow standard first-aid procedures and seek medical attention.[19][20]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While there is a scarcity of direct experimental data for this specific compound, by leveraging data from structurally similar molecules and outlining robust experimental protocols, this guide serves as a valuable resource for researchers and drug development professionals. The predictive information and detailed methodologies herein will facilitate further investigation and application of this promising molecule. It is imperative that the predicted properties are validated through rigorous experimentation to fully characterize this compound for its intended use.

References

-

SpectraBase. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

- Sarma, B., Sanphui, P., & Nangia, A. (2011). Polymorphism in Isomeric Dihydroxybenzoic Acids. Crystal Growth & Design, 11(5), 1647–1659.

-

ResearchGate. (2011). (PDF) Polymorphism in Isomeric Dihydroxybenzoic Acids. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). Retrieved from [Link]

-

Emco Dyestuff Pvt Ltd. (n.d.). 3,5-Dihydroxybenzoic Acid. Retrieved from [Link]

-

PubMed. (2000). Polymorphism in p-Hydroxybenzoic Acid: The Effect of Intermolecular Hydrogen Bonding in Controlling Proton Order versus Disorder in the Carboxylic Acid Dimer Motif. Retrieved from [Link]

- Dawson, R. M. C., et al. (1986). Data for Biochemical Research. Oxford University Press.

-

PubChem. (n.d.). 4-Chloro-2,3-dihydroxybenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). 4-Methoxy-3,5-dihydroxybenzoic acid. Retrieved from [Link]

-

PubMed. (2004). Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions. Retrieved from [Link]

-

ResearchGate. (2004). Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Stability and cooperativity of hydrogen bonds in dihydroxybenzoic acids. Retrieved from [Link]

-

Almac Group. (n.d.). Unlocking Drug Longevity: The Crucial Role of Stability Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Retrieved from [Link]

-

ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. Retrieved from [Link]

-

ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. Retrieved from [Link]

-

ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 5-Chloro-2,4-dihydroxybenzoic acid. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Chloro-2,3-dihydroxybenzoic acid | C7H5ClO4 | CID 70388663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloro-3-hydroxybenzoic acid | 34113-69-4 [m.chemicalbook.com]

- 6. global.oup.com [global.oup.com]

- 7. 3,5-Dichloro-4-hydroxybenzoic acid [webbook.nist.gov]

- 8. A12923.14 [thermofisher.com]

- 9. 3,5-Dihydroxybenzoic Acid | CAS 99-10-5 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 10. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. 3,5-Dihydroxybenzoic acid(99-10-5) 1H NMR [m.chemicalbook.com]

- 14. almacgroup.com [almacgroup.com]

- 15. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stability and cooperativity of hydrogen bonds in dihydroxybenzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. dcfinechemicals.com [dcfinechemicals.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Chloro-3,5-dihydroxybenzoic Acid (CAS No. 102338-87-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dihydroxybenzoic acid, with the CAS number 102338-87-4, is a halogenated derivative of dihydroxybenzoic acid. While not as extensively studied as some of its parent compounds, this molecule serves as a valuable building block in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring both hydroxyl and chloro groups on the aromatic ring, offers a versatile scaffold for the development of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 102338-87-4 | |

| Molecular Formula | C₇H₅ClO₄ | |

| Molecular Weight | 188.56 g/mol | |

| Boiling Point | 415.7 °C | |

| Storage | 2°C - 8°C in a well-closed container |

Synthesis and Derivatization

While specific, detailed synthetic procedures for this compound are not abundantly available in the public domain, a general approach involves the halogenation of a dihydroxybenzoic acid precursor. A 1963 article in the Journal of Pharmacy and Pharmacology describes a general method for the chlorination of dihydroxybenzoic acids using sulphuryl chloride in an ether or acetic acid solvent.[1]

A more direct application of this compound as a starting material is found in the synthesis of the tripeptide antibiotic, Resormycin.[2] In this multi-step synthesis, the hydroxyl groups of this compound are first protected via allylation. The carboxylic acid is then reduced to an alcohol, which is subsequently oxidized to an aldehyde. This aldehyde serves as a key intermediate for further elaboration into the final natural product.[2]

The following diagram illustrates the initial steps in the derivatization of this compound as described in the synthesis of Resormycin.[2]

Caption: Initial derivatization of this compound in the synthesis of Resormycin.

This synthetic utility is further highlighted in a patent describing the preparation of therapeutic aryl-amido-aryl compounds, where this compound is used as a precursor.[3][4]

Applications in Drug Discovery and Medicinal Chemistry

The presence of both hydrogen bond donating hydroxyl groups and a lipophilic chlorine atom makes this compound an interesting scaffold for medicinal chemistry. Halogen atoms are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates through various mechanisms, including the formation of halogen bonds.[5][6]

As demonstrated in the synthesis of Resormycin, this compound can be incorporated into complex natural product syntheses.[2] Furthermore, its use in the creation of novel therapeutic aryl-amido-aryl compounds underscores its potential in the development of new chemical entities for various disease targets.[3][4] The broader class of dihydroxybenzoic acid derivatives has been investigated for a range of biological activities, including antioxidant and enzyme inhibitory effects.[7]

Analytical Methods

The characterization and quantification of this compound and its derivatives are crucial for quality control and research purposes. While specific, validated analytical methods for this compound are not widely published, standard techniques for the analysis of related aromatic carboxylic acids can be adapted.

High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) is the method of choice for the separation and quantification of such compounds. Spectroscopic techniques are indispensable for structural elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O) moieties.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in its identification.

The following diagram outlines a general workflow for the analysis of this compound.

Caption: General analytical workflow for this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents. It is recommended to store the compound at 2°C - 8°C in a well-closed container to ensure its stability.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its demonstrated use as a precursor for a complex antibiotic and other therapeutic compounds highlights its potential for the development of novel drug candidates. Further research into the synthesis, characterization, and biological activities of this and related compounds is warranted to fully explore their therapeutic potential.

References

-

Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. PubMed. Available at: [Link]

-

Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. ACS Publications. Available at: [Link]

-

Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. PubMed. Available at: [Link]

-

Synthesis of the Tripeptide Antibiotic Resormycin. AIR Unimi. Available at: [Link]

-

Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC. Available at: [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at: [Link]

-

Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. MDPI. Available at: [Link]

-

Effect of halogens in benzoic acid. thetestmag.com. Available at: [Link]

-

Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. Medico Research Chronicles. Available at: [Link]

-

The Journal of Pharmacy and Pharmacology 1963 Volume 15 No.10. Wiley Online Library. Available at: [Link]

- US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents. Google Patents.

-

Benzoic acid - Wikipedia. Wikipedia. Available at: [Link]

- AU2010291056B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents. Google Patents.

-

4-Nonylphenol, branched, ethoxylated (CAS: 127087-87-0) - PubChem. PubChem. Available at: [Link]

Sources

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. air.unimi.it [air.unimi.it]

- 3. US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]

- 4. AU2010291056B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"mechanism of action of 4-chloro-3,5-dihydroxybenzoic acid"

An In-Depth Technical Guide to the Predicted Mechanism of Action and Investigative Strategy for 4-Chloro-3,5-dihydroxybenzoic Acid

Introduction

This compound is a halogenated derivative of dihydroxybenzoic acid, a class of phenolic compounds known for a wide range of biological activities.[1][2] While its primary current application is as a building block in organic synthesis, its structural similarity to well-characterized bioactive hydroxybenzoic acids suggests a potential for therapeutic relevance. Phenolic acids, in general, are recognized for their antioxidant, anti-inflammatory, antitumoral, and antimicrobial properties.[3]

This guide addresses the current knowledge gap regarding the specific mechanism of action of this compound. Due to the limited direct research on this particular molecule, this document serves as a predictive framework and an investigative roadmap for researchers. By synthesizing data from structurally analogous compounds, we will propose likely mechanisms of action and outline a comprehensive, multi-phase experimental strategy to elucidate its biological functions. This approach is designed for drug development professionals and scientists seeking to explore the therapeutic potential of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to any mechanistic investigation. The known properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 102338-87-4 | [1][2] |

| Molecular Formula | C₇H₅ClO₄ | [1] |

| Molecular Weight | 188.56 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | O=C(O)C1=CC(O)=C(Cl)C(O)=C1 | [1] |

| Boiling Point | 415.7 °C | [2] |

| Purity | Typically ≥97% | [1] |

Predicted Mechanisms of Action Based on Structural Analogs

The biological activity of phenolic acids is largely determined by the number and position of hydroxyl (-OH) groups on the benzene ring, which influence their antioxidant and cell signaling modulation capabilities.[3][4] The presence of a chlorine atom can further modify activity by altering the compound's lipophilicity and electronic properties.

Antioxidant and Radical Scavenging Activity

The dihydroxybenzoic acid scaffold is strongly associated with antioxidant effects.[3][4] The primary mechanism for this activity is the ability of the hydroxyl groups to donate a hydrogen atom to stabilize free radicals, thereby neutralizing them.

-

Causality: The antioxidant capacity of hydroxybenzoic acids is directly related to the number and arrangement of hydroxyl groups.[4] Compounds with hydroxyl groups in the ortho or para positions tend to show higher activity than those with meta positioning.[4] this compound features two hydroxyl groups meta to each other. While this configuration is sometimes associated with lower radical scavenging activity compared to other isomers like protocatechuic acid (3,4-dihydroxybenzoic acid), the overall phenolic structure still implies a baseline antioxidant potential.[4][5] The electron-withdrawing nature of the chlorine atom at the C4 position may influence the proton-donating ability of the adjacent hydroxyl groups, a factor that requires experimental validation.

Anti-inflammatory Effects via Modulation of Key Signaling Pathways

A common mechanism for many phenolic compounds is the suppression of inflammatory responses.[3] This is often achieved by interfering with pro-inflammatory signaling cascades within immune cells like macrophages. Research on structurally related compounds provides a strong basis for predicting a similar role for this compound.

-

Predicted Pathway: A derivative of hydroxybenzoic acid, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to exert potent anti-inflammatory effects by inhibiting the Lipopolysaccharide (LPS)-induced activation of Mitogen-Activated Protein Kinases (MAPKs) and the subsequent nuclear translocation of Nuclear Factor-kappa B (NF-κB).[6] This inhibition leads to a downstream reduction in the expression of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6]

Given its core hydroxybenzoic acid structure, it is plausible that this compound acts through a similar mechanism, as depicted in the following signaling pathway diagram.

Caption: Predicted anti-inflammatory mechanism via MAPK and NF-κB inhibition.

Antimicrobial Activity

Hydroxybenzoic acids and their derivatives are known to possess antimicrobial properties.[7][8][9] The proposed mechanisms often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nutrient uptake. The presence of a chlorine atom, a common feature in antimicrobial agents, may enhance this activity. For example, derivatives of 4-hydroxybenzoic acid have demonstrated potent antibacterial effects against various human pathogens.[7]

Proposed Experimental Workflow for Mechanistic Elucidation

To validate these predicted mechanisms, a structured, multi-phase experimental approach is necessary. The following workflow provides a self-validating system, where the results of each phase inform the design of the next.

Caption: A multi-phase workflow for investigating the mechanism of action.

Experimental Protocol: Elucidating Anti-inflammatory Effects in Macrophages (Phase 2)

This protocol details the steps to test the hypothesis that this compound inhibits the inflammatory response in vitro.

Objective: To determine the effect of this compound on the production of inflammatory mediators and the activation of MAPK/NF-κB signaling in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent Kit

-

ELISA kits for TNF-α, IL-6, and PGE₂

-

Reagents for Western Blotting (lysis buffer, primary/secondary antibodies for p-ERK, p-JNK, p-p38, p-p65, iNOS, COX-2, and β-actin)

Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator.

-

Seed cells in appropriate plates (e.g., 96-well for Griess/ELISA, 6-well for Western Blot) and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various non-toxic concentrations of this compound (determined from Phase 1 MTT assay) for 1-2 hours.

-

Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for mediator release, 30-60 minutes for signaling protein phosphorylation).

-

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO): Collect the cell supernatant after 24 hours. Measure the nitrite concentration, a stable product of NO, using the Griess Reagent according to the manufacturer's protocol.

-

Cytokines and Prostaglandins: Use the collected supernatant to quantify the levels of TNF-α, IL-6, and PGE₂ using specific ELISA kits.

-

-

Analysis of Signaling Pathways (Western Blot):

-

After the shorter LPS stimulation period (30-60 min), wash the cells with cold PBS and lyse them with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated forms of ERK, JNK, p38, p65, as well as total iNOS and COX-2. Use β-actin as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.

-

Data Analysis and Interpretation:

-

A significant reduction in NO, TNF-α, IL-6, and PGE₂ levels in compound-treated cells compared to the LPS-only control would indicate anti-inflammatory activity.

-

A decrease in the phosphorylation of MAPK proteins and NF-κB p65, along with reduced iNOS and COX-2 expression, would confirm that the anti-inflammatory effect is mediated through the inhibition of these specific signaling pathways.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure provides a strong foundation for predicting its biological activities. Based on extensive research into analogous dihydroxybenzoic acids, it is hypothesized to function as an antioxidant and, more significantly, as a modulator of inflammatory signaling pathways involving MAPK and NF-κB. Its antimicrobial potential also warrants investigation. The proposed experimental workflow offers a clear and robust strategy for systematically testing these hypotheses, moving from broad in vitro screening to specific molecular pathway analysis. Successful validation of these predicted mechanisms would position this compound as a promising candidate for further preclinical development.

References

- Biosynth. (n.d.). This compound | 102338-87-4.

- Spiegel, M., et al. (2020). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 25(14), 3217.

- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR, 6(5), 725-731.

- Singh, G., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 107-113.

- Cimino, F., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Li, M., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.

- Rico-Mas, A., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 24(24), 17235.

- Advanced ChemBlocks Inc. (n.d.). This compound.

- ECHEMI. (n.d.). This compound | 102338-87-4.

- Pisani, L., et al. (2017). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 137, 346-356.

- Mao, J. L., et al. (2011). Design, Synthesis and Biological Evaluation of Novel 4-hydroxybenzene Acrylic Acid Derivatives. Bioorganic & Medicinal Chemistry Letters, 21(5), 1549-1553.

- ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.

- Sigma-Aldrich. (n.d.). This compound | 102338-87-4.

- Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8051.

- Wikipedia. (n.d.). Protocatechuic acid.

Sources

- 1. This compound 97% | CAS: 102338-87-4 | AChemBlock [achemblock.com]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocatechuic acid - Wikipedia [en.wikipedia.org]

- 6. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

"biological activity of 4-chloro-3,5-dihydroxybenzoic acid"

An In-Depth Technical Guide to the Biological Activity of 4-chloro-3,5-dihydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activities of this compound. While direct literature on this specific compound is limited, its structural features—a dihydroxybenzoic acid core with a halogen substituent—suggest significant potential in several therapeutic areas. Drawing parallels from structurally related hydroxybenzoic acids, chlorinated phenols, and analogous compounds, this document outlines a structured, multi-pronged research strategy. We present detailed, field-proven protocols for assessing its antioxidant, antimicrobial, and cytotoxic activities, complete with the scientific rationale behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and similar novel chemical entities.

Introduction and Rationale for Investigation

This compound is a halogenated derivative of α-resorcylic acid.[1][2] Its core structure, hydroxybenzoic acid, is a well-established pharmacophore found in numerous plant-derived and synthetic compounds with a wide array of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6] The biological activity of hydroxybenzoic acids is highly dependent on the number and position of hydroxyl groups on the benzene ring.[1] Compounds with hydroxyl groups in the meta-position, such as 3,5-dihydroxybenzoic acid, have demonstrated distinct activity profiles compared to their ortho- and para-substituted counterparts.[1]

The introduction of a chlorine atom to the aromatic ring is a common medicinal chemistry strategy used to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity, often enhancing its biological potency. For instance, the resveratrol derivative 4'-chloro-3,5-dihydroxystilbene has shown significantly higher potency in suppressing lung cancer cell growth compared to its non-halogenated parent compound.[7][8]

Given this background, this compound presents itself as a compelling candidate for biological screening. This guide details a logical, stepwise approach to systematically characterize its potential as an antioxidant, antimicrobial, and anticancer agent.

Chemical Profile: this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 102338-87-4 | [2] |

| Molecular Formula | C₇H₅ClO₄ | [2] |

| Molecular Weight | 188.56 g/mol | |

| IUPAC Name | This compound | [2] |

| SMILES | O=C(O)C1=CC(O)=C(Cl)C(O)=C1 |[2] |

Assessment of Antioxidant Potential

Rationale: The dihydroxybenzoic acid scaffold is a classic feature of potent antioxidants. The two hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating oxidative chain reactions. The antioxidant capacity of phenolic acids is a foundational screening parameter that can indicate potential for mitigating oxidative stress-related pathologies. We will employ two robust, complementary assays to evaluate this activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is highly sensitive and technically simple, making it an ideal primary screen.[9] It measures the ability of the test compound to donate a hydrogen atom and reduce the stable DPPH radical, a reaction that is easily monitored spectrophotometrically by the disappearance of DPPH's deep purple color.[9][10]

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare a positive control solution (e.g., Ascorbic acid or Trolox) using the same concentration range.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 100 µL of the methanolic DPPH solution.

-

Add 100 µL of the test compound dilutions (or positive control/methanol blank).

-

Mix gently and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.[9]

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Inhibition against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay provides a different perspective on antioxidant capacity by measuring the compound's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This is a measure of total electron-donating capacity. A key advantage is its simplicity and speed.

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

-

Prepare test compound and positive control (e.g., FeSO₄·7H₂O) solutions in an appropriate solvent.

-

-

Assay Procedure:

-

Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well plate.

-

Add 20 µL of the test compound dilutions (or control/blank).

-

Incubate at 37°C for 10 minutes.

-

-

Measurement:

-

Measure the absorbance at 593 nm. The increase in absorbance is proportional to the reducing power.

-

-

Calculation:

-

Create a standard curve using known concentrations of FeSO₄.

-

Express the results as FRAP values (in µM Fe²⁺ equivalents).

-

Caption: Workflow for comprehensive in vitro antioxidant activity assessment.

Antimicrobial Activity Evaluation

Rationale: Phenolic compounds are widely recognized for their antimicrobial properties, acting through mechanisms such as membrane disruption, enzyme inhibition, and interference with microbial metabolism.[11][12] Halogenation can increase the lipophilicity of a compound, potentially enhancing its ability to penetrate microbial cell walls and membranes.[13] Therefore, a thorough screening against a panel of pathogenic bacteria and fungi is warranted.

Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative or semi-quantitative method used as a preliminary screen to determine if the compound has any antimicrobial activity.[14][15] It is rapid, cost-effective, and allows for the simultaneous testing of multiple microorganisms.[14][16]

-

Inoculum Preparation:

-

Prepare a bacterial or fungal suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

-

-

Plate Inoculation:

-

Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.

-

-

Disk Application:

-

Sterilize blank paper disks (6 mm diameter).

-

Impregnate the sterile disks with a known amount of the test compound solution (e.g., 10 µL of a 10 mg/mL stock). Allow the solvent to evaporate completely.

-

Place the impregnated disks onto the surface of the inoculated agar plates.

-

Include a solvent-only disk as a negative control and a disk with a standard antibiotic (e.g., ciprofloxacin, fluconazole) as a positive control.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

-

-

Measurement:

-

Measure the diameter (in mm) of the clear zone of inhibition around each disk where microbial growth is prevented.[15]

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Following a positive result in the disk diffusion assay, the broth microdilution method is used to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][16][17]

-

Preparation:

-

In a 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.

-

Add 100 µL of the test compound at 2x the highest desired concentration to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

-

Inoculation:

-

Prepare a microbial inoculum and dilute it in broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 50 µL of this diluted inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

-

-

Incubation:

-

Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours).

-

-

Measurement and Interpretation:

-

The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

Anticipated Data Output: MIC Values (µg/mL)

| Microorganism | Strain | Gram | This compound | Positive Control |

|---|---|---|---|---|

| Staphylococcus aureus | ATCC 29213 | (+) | TBD | TBD (e.g., Vancomycin) |

| Escherichia coli | ATCC 25922 | (-) | TBD | TBD (e.g., Ciprofloxacin) |

| Pseudomonas aeruginosa | ATCC 27853 | (-) | TBD | TBD (e.g., Ciprofloxacin) |

| Candida albicans | ATCC 10231 | Fungi | TBD | TBD (e.g., Fluconazole) |

Cytotoxicity and Potential Anticancer Activity

Rationale: The structural analog 4'-chloro-3,5-dihydroxystilbene is a potent inducer of cell death in lung cancer cells, causing cell cycle arrest and apoptosis.[7][8] This provides a strong rationale to investigate this compound for similar cytotoxic and anticancer properties. The initial step is to assess its general cytotoxicity against cancer cell lines to determine its potency (IC₅₀).

MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[20][21] The amount of formazan produced is proportional to the number of living cells.[18]

-

Cell Seeding:

-

Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (e.g., Cisplatin or Doxorubicin).

-

Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Proposed Mechanism of Action: Cell Cycle Arrest and Apoptosis

Based on the activity of its stilbene analog, it is hypothesized that this compound may induce cancer cell death through the modulation of key cell cycle and apoptotic proteins. A potential signaling cascade could involve the downregulation of cyclins (e.g., Cyclin D1, Cyclin B1), leading to cell cycle arrest, and the activation of the intrinsic apoptotic pathway.

Caption: Hypothesized mechanism of anticancer action for this compound.

Conclusion and Future Directions

This guide provides a robust, evidence-based framework for the initial characterization of the biological activities of this compound. The outlined protocols for assessing antioxidant, antimicrobial, and cytotoxic potential are standard, reproducible, and will generate the foundational data necessary to determine the compound's therapeutic promise.

Positive results from this initial screening phase should prompt further, more mechanistic studies. For example, promising anticancer activity would warrant detailed cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and Western blot analysis to validate the hypothesized signaling pathways. Similarly, significant antimicrobial activity should be followed by time-kill assays and investigations into the mechanism of action. The structural similarity to known enzyme inhibitors also suggests that screening against relevant enzyme panels, such as bacterial topoisomerases or human kinases, could be a fruitful avenue for future research.

References

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

Katalinic, V., Milos, M., Kulisic, T., & Jukic, M. (2006). Screening of 70 medicinal plant extracts for antioxidant capacity and total phenols. Food Chemistry, 94(4), 550-557. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

ResearchGate. (n.d.). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. [Link]

-

Wikipedia. (n.d.). MTT assay. [Link]

-

Wikipedia. (n.d.). Antibiotic sensitivity testing. [Link]

-

Da Silva, J. K., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Free Radicals and Antioxidants, 6(2), 223-233. [Link]

-

World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Apak, R., et al. (2016). Recent Applications for in Vitro Antioxidant Activity Assay. Journal of AOAC International, 99(4), 861-876. [Link]

-

SciSpace. (2025). In Vitro Antioxidants Activity: Significance and symbolism. [Link]

-

Michalak, A., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(6), 1733. [Link]

-

Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Journal of Chemistry and Pharmaceutical Research, 5(9), 1-12. [Link]

-

Pierrel, F., et al. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. Frontiers in Physiology, 8, 429. [Link]

-

Miller, M. J., et al. (1996). Functionalized 3,5-dihydroxybenzoates as Potent Novel Inhibitors of EPSP Synthase. Bioorganic & Medicinal Chemistry Letters, 6(21), 2497-2502. [Link]

-

Lin, H. Y., et al. (2010). Effect of 4′-chloro-3,5-dihydroxystilbene and resveratrol on cell cycle... [Link]

-

Semantic Scholar. (n.d.). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]

-

Zhang, L., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 488-498. [Link]

-

MDPI. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. [Link]

-

Rengasamy, K. R. R., et al. (2022). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. Antioxidants, 11(10), 1879. [Link]

-

ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic... [Link]

-

Pisani, L., et al. (2015). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 95, 499-509. [Link]

-

ResearchGate. (2010). 4′-Chloro-3,5-dihydroxystilbene, a resveratrol derivative, induces lung cancer cell death. [Link]

-

Kapustikova, I., et al. (2014). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Molecules, 19(11), 17357-17377. [Link]

-

MDPI. (2022). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. [Link]

-

Lin, C. Y., et al. (2007). Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation. International Journal of Cancer, 120(11), 2306-2316. [Link]

-

MDPI. (2024). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. [Link]

-

ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

-

MDPI. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. [Link]

-

SciSpace. (2010). Antimicrobial Activity and Bioactive Constituents of Alectra sessiliflora (Vahl) Kuntze Methanol Extract. [Link]

-

Wikipedia. (n.d.). Protocatechuic acid. [Link]

-

MDPI. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. [Link]

-

CAS Common Chemistry. (n.d.). 4-(β-D-Glucopyranosyloxy)-3,5-dihydroxybenzoic acid. [Link]

Sources

- 1. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 102338-87-4 | AChemBlock [achemblock.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]

- 15. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 16. apec.org [apec.org]

- 17. integra-biosciences.com [integra-biosciences.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. MTT assay - Wikipedia [en.wikipedia.org]

- 20. MTT assay overview | Abcam [abcam.com]

- 21. broadpharm.com [broadpharm.com]

- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to 4-chloro-3,5-dihydroxybenzoic acid: Synthesis, Potential Applications, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-chloro-3,5-dihydroxybenzoic acid is a halogenated derivative of 3,5-dihydroxybenzoic acid. While its direct applications and detailed biological activities are not extensively documented in publicly accessible literature, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available information on this compound, including its physicochemical properties. In light of the limited specific data, this document further proposes plausible synthetic routes, potential applications in drug discovery by drawing parallels with structurally related compounds, and outlines a systematic approach to its analytical characterization.

Introduction

Substituted benzoic acid derivatives are fundamental scaffolds in organic chemistry, renowned for their utility as intermediates in the synthesis of a wide array of functional molecules, including active pharmaceutical ingredients (APIs). The introduction of hydroxyl and halogen substituents onto the benzene ring can significantly modulate the physicochemical and biological properties of the parent molecule. The hydroxyl groups can act as hydrogen bond donors and acceptors, influencing solubility and receptor binding, while the chloro substituent can alter lipophilicity, metabolic stability, and electronic properties.

This compound (CAS No: 102338-87-4) is one such molecule that, despite its commercial availability, remains relatively unexplored in academic and patent literature.[1][2] This guide aims to consolidate the known information and provide a forward-looking perspective on the potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClO₄ | [1] |

| Molecular Weight | 188.56 g/mol | [1] |

| CAS Number | 102338-87-4 | [1] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 415.7 °C | [1] |

| Storage | 2°C - 8°C, in a well-closed container | [1] |

Synthesis of this compound: Plausible Routes

Proposed Synthetic Pathway: Electrophilic Chlorination of 3,5-dihydroxybenzoic acid

A logical and direct approach to the synthesis of this compound is the electrophilic chlorination of the readily available starting material, 3,5-dihydroxybenzoic acid. The hydroxyl groups are activating and ortho-, para-directing. The 4-position is sterically accessible and electronically activated by both hydroxyl groups.

Reaction Scheme:

Proposed Synthetic Workflow for the Chlorination of 3,5-dihydroxybenzoic acid.

Experimental Protocol (Proposed):

-

Dissolution: Dissolve 3,5-dihydroxybenzoic acid in a suitable inert solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.

-

Addition of Chlorinating Agent: Add a solution of a mild chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise to the cooled solution with vigorous stirring. The use of a catalyst, like a Lewis acid, may be explored but could lead to side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Quenching: Upon completion, quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate to neutralize any remaining acid and chlorinating agent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Solvent: A non-polar, aprotic solvent is chosen to dissolve the starting material and to be inert to the chlorinating agent.

-

Temperature Control: Cooling the reaction is crucial to prevent over-chlorination and the formation of undesired byproducts.

-

Chlorinating Agent: Sulfuryl chloride is a relatively mild and selective chlorinating agent for activated aromatic rings. Other reagents like N-chlorosuccinimide (NCS) could also be investigated.

-

Work-up: The aqueous work-up is designed to remove inorganic byproducts and unreacted reagents, facilitating the isolation of the desired product.

Alternative Proposed Route: Sandmeyer Reaction

An alternative, though more complex, route could involve a Sandmeyer reaction starting from 4-amino-3,5-dihydroxybenzoic acid. This would require the synthesis of the amino-substituted precursor first.

Potential Applications in Drug Development

While no specific drugs have been identified as being synthesized from this compound, its structural features are present in various biologically active molecules. This suggests its potential as a key intermediate in the development of new therapeutic agents.

Kinase Inhibitors

Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature substituted aromatic rings that bind within the ATP-binding pocket of the enzyme. The dihydroxy and chloro functionalities on the benzoic acid ring could be strategically utilized to form key interactions with amino acid residues in the kinase domain. The hydroxyl groups can act as hydrogen bond donors/acceptors, while the chloro group can occupy hydrophobic pockets.

Potential role of this compound in kinase inhibitor synthesis.

Other Potential Therapeutic Areas

Derivatives of dihydroxybenzoic acid have been explored for a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The introduction of a chlorine atom could enhance these activities or introduce novel pharmacological profiles. For example, halogenated phenols are known for their antimicrobial properties.

Analytical Characterization

A robust analytical method is crucial for confirming the identity and purity of this compound. While no specific validated method is published, a High-Performance Liquid Chromatography (HPLC) method can be readily developed based on methods for similar compounds.

Proposed HPLC-UV Method

Principle: Reversed-phase HPLC is a suitable technique for the separation and quantification of polar aromatic compounds like this compound. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Experimental Protocol (Proposed):

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A good starting point would be a 70:30 (v/v) mixture of aqueous acid and organic modifier.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectra of similar dihydroxybenzoic acids, a detection wavelength in the range of 254-280 nm should be appropriate.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol.

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in DMSO-d₆):

-

A singlet for the two equivalent aromatic protons (H-2 and H-6). The chemical shift is expected to be in the aromatic region (δ 6.5-7.5 ppm).

-

Broad singlets for the two hydroxyl protons and the carboxylic acid proton, which are exchangeable with D₂O. The chemical shifts of these protons can be highly variable depending on concentration and temperature.

-

-